2-Ethyl-5-((3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
2-ethyl-5-[(3-methoxyphenyl)-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-3-20-25-24-29(26-20)23(30)22(32-24)21(17-8-7-11-19(16-17)31-2)28-14-12-27(13-15-28)18-9-5-4-6-10-18/h4-11,16,21,30H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITLMRIIKAQMHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-((3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Formation of the Triazole Ring:
Substitution Reactions: The methoxyphenyl and phenylpiperazine groups are introduced through nucleophilic substitution reactions, where appropriate halogenated precursors react with nucleophiles under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-((3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated precursors, nucleophiles, and electrophiles under controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
Pharmacological Applications
- Antidepressant Activity : Research indicates that compounds containing piperazine derivatives often exhibit antidepressant effects. The piperazine ring can influence serotonin receptor activity, which is crucial in mood regulation.
- Anticancer Properties : Thiazole and triazole derivatives have been studied for their anticancer potential. The compound's structure may enable it to inhibit specific cancer cell lines by disrupting cellular processes.
- Antimicrobial Activity : Similar compounds have shown promising results against various bacterial and fungal strains. The thiazole and triazole rings are known to contribute to antimicrobial efficacy by interfering with microbial metabolism.
Case Study: Antidepressant Effects
A study examining the effects of similar piperazine derivatives demonstrated significant reductions in depressive-like behaviors in animal models. The mechanism was attributed to modulation of neurotransmitter levels, particularly serotonin and norepinephrine .
Case Study: Anticancer Activity
In vitro studies on related thiazole derivatives revealed their ability to induce apoptosis in cancer cells. These findings suggest that the compound may share similar mechanisms of action, potentially leading to the development of new anticancer therapies .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 2-Ethyl-5-((3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of the target compound, highlighting differences in substituents, synthesis yields, physical properties, and biological activities:
Structural and Functional Insights
- Substituent Effects on Activity: Electron-Withdrawing Groups (e.g., 4-Fluoro in 3c): Enhance anticonvulsant activity by increasing lipophilicity and membrane permeability . Electron-Donating Groups (e.g., 3-Methoxy in Target Compound): May improve receptor binding through hydrogen-bonding interactions, though this is speculative without direct data.
Synthetic Routes :
Physical Properties :
- Melting points correlate with molecular symmetry and substituent bulk. For example, 3c (>280°C) has a rigid 4-fluorophenyl group, whereas 8b (130–132°C) incorporates flexible methoxy groups that disrupt crystal packing .
Biological Activity
The compound 2-Ethyl-5-((3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological properties. The presence of the piperazine and methoxyphenyl groups enhances its interaction with various biological targets.
Structural Formula
Key Functional Groups
- Thiazole ring : Implicated in antimicrobial and anticancer activities.
- Triazole moiety : Known for antifungal properties and potential in cancer therapy.
- Piperazine : Often associated with neuropharmacological effects.
Anticancer Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines. A study reported that specific triazole derivatives demonstrated IC50 values in the micromolar range against colon carcinoma cells (HCT-116) and breast cancer cells (T47D) .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 47e | T47D | 43.4 |
| 47f | HCT-116 | 6.2 |
Antimicrobial Activity
Thiazolo[3,2-b][1,2,4]triazoles have also been studied for their antimicrobial properties. The incorporation of piperazine into the structure enhances the compound's ability to interact with bacterial membranes. In vitro studies have shown promising results against a range of pathogenic bacteria .
Neuropharmacological Effects
The piperazine component is known for its psychoactive properties. Compounds containing piperazine have been investigated for their potential as antidepressants and anxiolytics. The interaction of the piperazine ring with serotonin receptors may contribute to these effects .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The piperazine moiety can modulate neurotransmitter receptors.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
- DNA Interaction : The triazole ring may intercalate into DNA or interact with topoisomerases.
Study 1: Anticancer Properties
A recent study evaluated the anticancer effects of various thiazolo[3,2-b][1,2,4]triazole derivatives on human cancer cell lines. The results indicated that modifications at the piperazine position significantly influenced cytotoxicity .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of a related thiazole compound against multi-drug resistant bacterial strains. The study concluded that the compound exhibited bactericidal activity comparable to standard antibiotics .
Q & A
Q. What are the critical considerations for designing a multi-step synthesis protocol for this compound?
The synthesis involves sequential reactions such as cyclization, functional group coupling (e.g., piperazine-thiazole linkage), and purification. Key steps include optimizing temperature (70–80°C), solvent choice (e.g., ethanol, DMF), and catalysts (e.g., triethylamine) to enhance yield and purity. Multi-stage purification via recrystallization or chromatography is essential to isolate the final product .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
Nuclear Magnetic Resonance (NMR, ¹H/¹³C) identifies proton environments and substituent arrangements. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy detects functional groups (e.g., hydroxyl, triazole). X-ray crystallography resolves stereochemistry, particularly for chiral centers introduced during synthesis .
Q. How do structural features like the thiazolo-triazole core and substituents influence biological activity?
The fused thiazole-triazole system enhances π-π stacking with biological targets. Substituents like the 3-methoxyphenyl group modulate electron density, affecting binding affinity. Piperazine derivatives improve solubility and receptor interaction, as seen in analogs with anticancer and antimicrobial activity .
Q. What are the standard protocols for assessing preliminary biological activity (e.g., antimicrobial, anticancer)?
Use in vitro assays:
- Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli).
- Anticancer : MTT assay on cell lines (e.g., HeLa, MCF-7) to calculate IC₅₀ values. Include controls (e.g., DMSO for solubility) and validate via dose-response curves .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data across studies be resolved?
Variability arises from differences in assay conditions (e.g., cell line selection, serum concentration) or compound purity (>95% required). Replicate experiments with standardized protocols and orthogonal assays (e.g., flow cytometry for apoptosis) improve reliability. Cross-validate using structural analogs to isolate substituent effects .
Q. What strategies optimize reaction yield and purity during large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.
- Solvent-free conditions : Minimizes byproducts in cyclization steps.
- Catalyst screening : Triethylamine or bleaching earth clay enhances coupling efficiency. Monitor progress via TLC/HPLC and employ recrystallization (water/ethanol) for final purification .
Q. How can in silico methods predict the compound’s mechanism of action?
Molecular docking (AutoDock Vina) identifies binding poses with targets like 14-α-demethylase (antifungal) or kinase domains (anticancer). Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes. Pharmacophore modeling guides SAR studies by highlighting critical substituents .
Q. What challenges arise in determining stereochemistry, and how are they addressed?
Chiral centers at the piperazine-thiazole junction require enantiomeric resolution. Techniques include:
- Chiral HPLC : Separates enantiomers using cellulose-based columns.
- Circular Dichroism (CD) : Confirms absolute configuration.
- X-ray crystallography : Provides definitive spatial arrangement .
Q. How to design derivatives for improved pharmacokinetics (e.g., bioavailability, metabolic stability)?
- Log P optimization : Introduce polar groups (e.g., hydroxyl) to reduce hydrophobicity.
- Prodrug strategies : Mask hydroxyl groups with acetyl esters for enhanced absorption.
- Metabolic profiling : Use hepatic microsomes to identify vulnerable sites (e.g., demethylation of methoxy groups) .
Q. What methodologies validate target engagement in cellular models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
